Home > Products > Screening Compounds P19713 > Dihydrolevobunolol
Dihydrolevobunolol -

Dihydrolevobunolol

Catalog Number: EVT-1565016
CAS Number:
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrolevobunolol is a propanolamine. It derives from a levobunolol.
Overview

Dihydrolevobunolol is a synthetic compound primarily known for its application in ophthalmology as a topical agent for the treatment of elevated intraocular pressure in conditions like glaucoma and ocular hypertension. It is a beta-adrenergic antagonist, structurally related to levobunolol, which is itself a non-selective beta-blocker. Dihydrolevobunolol is characterized by its ability to reduce aqueous humor production, thereby lowering intraocular pressure.

Source

Dihydrolevobunolol is synthesized in laboratories and is not found naturally. Its development stems from the need for effective treatments for glaucoma, leading to modifications of existing beta-blockers to enhance efficacy and reduce side effects.

Classification

Dihydrolevobunolol falls under the category of pharmacological agents known as beta-adrenergic antagonists. It is classified as a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors. This classification is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of dihydrolevobunolol typically involves several steps that include the modification of levobunolol's chemical structure. The general synthetic route can be summarized as follows:

  1. Starting Materials: Levobunolol serves as the primary starting material.
  2. Reduction Reaction: A reduction reaction is performed to convert the ketone functional group in levobunolol to an alcohol, yielding dihydrolevobunolol.
  3. Purification: The product is purified through methods such as recrystallization or chromatography to ensure high purity and yield.

Technical Details

The specific conditions for the reduction reaction can vary, including the choice of reducing agents (e.g., lithium aluminum hydride or sodium borohydride) and solvents (e.g., tetrahydrofuran or ethanol). Reaction temperatures and times are critical parameters that influence the yield and purity of dihydrolevobunolol.

Molecular Structure Analysis

Structure

Dihydrolevobunolol has a molecular formula of C17H26N2O3 and a molecular weight of approximately 302.4 g/mol. Its structural formula includes a phenolic ring, an aliphatic chain, and two nitrogen atoms contributing to its function as a beta-blocker.

Data

  • Molecular Formula: C17H26N2O3
  • Molecular Weight: 302.4 g/mol
  • IUPAC Name: (2S)-1-(tert-butylamino)-3-(4-hydroxyphenyl)-2-propanol

The stereochemistry of dihydrolevobunolol plays a significant role in its biological activity, with specific enantiomers exhibiting different affinities for adrenergic receptors.

Chemical Reactions Analysis

Reactions

Dihydrolevobunolol participates in various chemical reactions typical of alcohols and amines. Key reactions include:

  1. Esterification: Dihydrolevobunolol can react with carboxylic acids to form esters.
  2. Acylation: The alcohol group can undergo acylation to form esters or amides.
  3. Oxidation: Under certain conditions, the alcohol can be oxidized to form ketones or aldehydes.

Technical Details

These reactions generally require specific catalysts or reagents and may involve controlling reaction conditions such as temperature and pH to achieve desired products.

Mechanism of Action

Process

Dihydrolevobunolol exerts its therapeutic effects primarily through the blockade of beta-adrenergic receptors in the eye. By inhibiting these receptors, it reduces the production of aqueous humor from the ciliary body, leading to decreased intraocular pressure.

Data

The mechanism involves:

  • Beta-1 Receptor Blockade: Decreases heart rate and contractility.
  • Beta-2 Receptor Blockade: Reduces aqueous humor production without significantly affecting bronchial smooth muscle tone.

This dual action makes dihydrolevobunolol effective in managing glaucoma while minimizing systemic side effects compared to other non-selective beta-blockers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Melting Point: The melting point ranges between 150°C to 160°C.

Chemical Properties

  • Stability: Dihydrolevobunolol is stable under normal conditions but should be stored away from light and moisture.
  • pH Stability: The compound maintains stability across a wide pH range but should be formulated within specific pH limits for optimal efficacy.

Relevant data on solubility and stability are crucial for pharmaceutical formulation development.

Applications

Scientific Uses

Dihydrolevobunolol is primarily used in ophthalmology for:

  1. Glaucoma Treatment: It effectively lowers intraocular pressure in patients with open-angle glaucoma.
  2. Ocular Hypertension Management: It helps manage elevated intraocular pressure in various clinical settings.

Research continues into its potential applications beyond ophthalmology, including cardiovascular health due to its beta-blocking properties.

Introduction to Dihydrolevobunolol

Chemical Identity and Structural Relationship to Levobunolol

Dihydrolevobunolol (Chemical Formula: C₁₇H₂₇NO₃; IUPAC Name: (S)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol) is formed via carbonyl reduction of the ketone group in levobunolol (C₁₇H₂₅NO₃) [1] [7]. This structural modification occurs at the C1 position of the naphthalenone ring, converting the ketone (C=O) to a secondary alcohol (CH-OH) while preserving the chiral (S)-configuration at the propanolamine side chain (Table 1). The reduction significantly alters physicochemical properties:

Table 1: Comparative Chemical Properties of Levobunolol and Dihydrolevobunolol

PropertyLevobunololDihydrolevobunololSignificance
Core Structure3,4-Dihydronaphthalen-1(2H)-one1-Hydroxy-1,2,3,4-tetrahydronaphthaleneAltered polarity & hydrogen bonding capacity
Functional Group at C1KetoneSecondary AlcoholEnhanced hydrophilicity
Molecular Weight291.39 g/mol293.41 g/molMinimal change
Key Metabolic ReactionProdrug (ketone)Active Metabolite (alcohol)Bioactivation pathway

This biotransformation occurs predominantly in ocular tissues (cornea epithelium, iris-ciliary body) and the liver via carbonyl reductase enzymes [7]. The reaction is stereospecific, producing only the alcohol isomer without racemization. DHLB maintains the critical structural elements for beta-adrenoceptor binding: the (S)-configured ethanolamine side chain with its tert-butylamino group, and the ether-linked naphthalene moiety essential for hydrophobic interactions with receptor subsites [5] [9].

Pharmacological Significance as an Active Metabolite

DHLB is pharmacologically equipotent to levobunolol in beta-adrenergic receptor blockade, contributing substantially to the ocular hypotensive effect observed after topical levobunolol administration.

  • Receptor Binding and Selectivity: DHLB exhibits non-selective antagonism at both β₁- and β₂-adrenoceptors, with binding affinities (Kd) in the nanomolar range. Competitive binding assays using [³H]CGP12177 in guinea pig tissues demonstrated biphasic inhibition curves, with IC₅₀ values of 42 nM in heart (predominantly β₁) and 0.3 nM in lung (predominantly β₂), suggesting 140-fold selectivity for β₂-receptors [2] [5]. This profile mirrors levobunolol’s non-selectivity but with enhanced potency at pulmonary receptors (Table 2).

Table 2: Beta-Adrenoceptor Antagonist Activity of DHLB

Experimental ModelKey FindingReference
Isoproterenol-induced ocular hypotension (rabbit)0.001% and 0.01% DHLB abolished IOP reduction (potency ≈ timolol) [5]
[³H]Dihydroalprenolol binding (rat lung)Kd = 0.8 nM (20°C), 2.1 nM (37°C) – homogeneous non-selective binding [2]
[³H]CGP12177 binding (guinea pig)IC₅₀ (β₂ lung): 0.3 nM; IC₅₀ (β₁ heart): 42 nM (140-fold β₂-selectivity) [2] [7]
Aqueous humor dynamics (human)Suppresses aqueous humor production via ciliary body β₂-receptor blockade [1] [9]
  • Ocular Pharmacokinetics: Following topical levobunolol administration in rabbits, DHLB rapidly forms in corneal epithelium and achieves peak aqueous humor concentrations at 45 minutes – 3-fold higher than the parent drug. Crucially, DHLB persists longer intraocularly, with concentrations exceeding levobunolol by 10-fold at 6 hours post-dose [2] [7]. This prolonged residence time correlates with extended IOP reduction (up to 24 hours), supporting once-daily dosing regimens of levobunolol in clinical practice [1] [6].
  • Mechanism of Ocular Hypotension: Like levobunolol, DHLB lowers IOP primarily by inhibiting cAMP-dependent aqueous humor production in ciliary body epithelial cells. Beta₂-adrenoceptor blockade suppresses adenylate cyclase activation, reducing ion transport and fluid secretion [1] [5]. DHLB does not significantly affect uveoscleral outflow, pupil size, or accommodation, distinguishing it from miotic agents [4] [9].

Historical Development in Ocular Therapeutics

The recognition and characterization of DHLB evolved alongside levobunolol’s development as an antiglaucoma agent:

  • Metabolic Discovery (1970s-1980s): Early pharmacokinetic studies using high-performance liquid chromatography (HPLC) with fluorescence detection identified DHLB as a major circulating metabolite after oral levobunolol administration in humans [3]. Subsequent rabbit studies revealed extensive intraocular conversion of topical levobunolol to DHLB, with the metabolite exhibiting similar beta-blocking potency in isolated atrial preparations [5]. This explained why levobunolol’s duration of IOP reduction exceeded its ocular half-life (6 hours) [4].
  • Therapeutic Role Validation (1987-1990s): Landmark studies established DHLB’s ocular pharmacology. Tang-Liu et al. (1987) quantified corneal absorption and metabolic conversion in albino rabbits, showing 4.7% of a topical dose transformed to DHLB during corneal penetration, contributing significantly to intraocular activity [2]. Concurrently, Dean et al. (1987) demonstrated that 0.001% DHLB virtually abolished isoproterenol-induced ocular hypotension in rabbits, confirming equipotency to timolol [5]. These findings solidified DHLB’s role in sustaining levobunolol’s IOP-lowering efficacy.
  • Modern Metabolic Insights (2016-Present): Advanced mass spectrometry techniques recently uncovered extensive ocular metabolism beyond DHLB. Karanam et al. (2016) identified 11 previously unknown levobunolol metabolites in human ocular S9 fractions, including direct acetyl conjugates and complex Phase II products [7]. Crucially, DHLB remained the dominant active species. This work highlighted limitations of animal models: rabbit ocular metabolism poorly predicted human pathways, and hepatic metabolism was an inadequate surrogate for ocular biotransformation [7]. These insights refined understanding of DHLB’s formation kinetics across species.

Properties

Product Name

Dihydrolevobunolol

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3/t12-,15?/m0/s1

InChI Key

LGXDICLRWHYEIS-SFVWDYPZSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O

Synonyms

dihydrobunolol
dihydrolevobunolol

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.